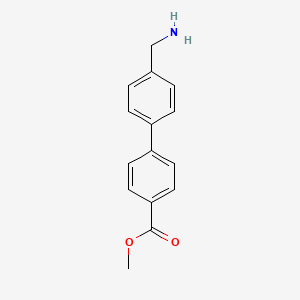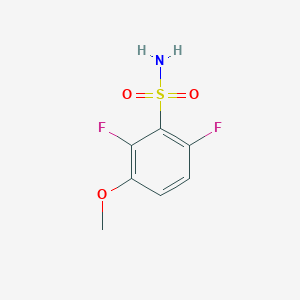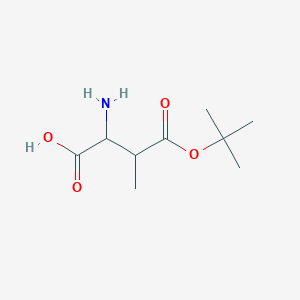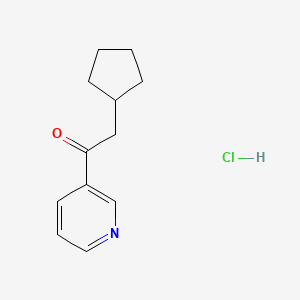
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C12H15NO·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride typically involves the reaction of cyclopentanone with 3-pyridylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, followed by acidification to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the cyclopentyl group can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride
- 2-Cyclopentyl-1-(pyridin-4-yl)ethan-1-one hydrochloride
- 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one oxime
Uniqueness
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
2-cyclopentyl-1-pyridin-3-ylethanone;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c14-12(8-10-4-1-2-5-10)11-6-3-7-13-9-11;/h3,6-7,9-10H,1-2,4-5,8H2;1H |
InChI Key |
AJEMFDRKDMJVRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=O)C2=CN=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


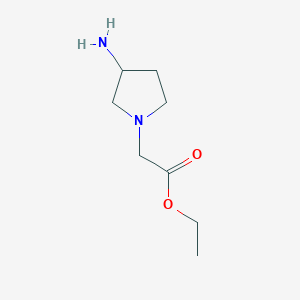

![2-[3-(1,1-Difluoroethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13513341.png)



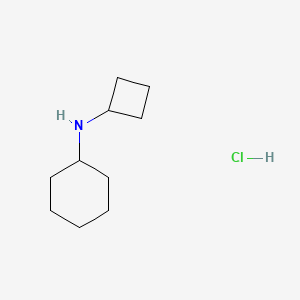
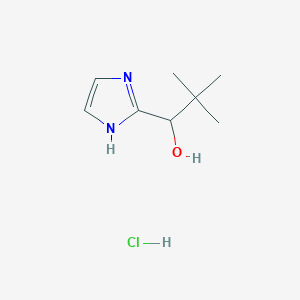
![2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylicacid](/img/structure/B13513389.png)
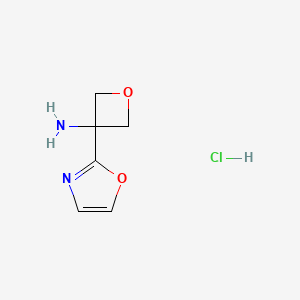
![3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13513393.png)
